molecular formula C22H20N6O2S B2510735 N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894064-19-8

N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2510735
CAS RN: 894064-19-8
M. Wt: 432.5
InChI Key: LZXPIVXFEXCKTH-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N6O2S and its molecular weight is 432.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel heterocyclic compounds, including triazoles, triazolothiadiazines, and triazolothiadiazoles, has shown significant antimicrobial activity. These compounds were derived from intermediates such as 2-(p-tolylthio)acetohydrazide and further modified to produce a variety of derivatives that exhibited substantial antibacterial and antifungal effects. For instance, compounds synthesized from 4-amino-5-(p-tolylthiomethyl)-2H-1,2,4-triazole-3(4H)-thione and its phenyl derivative were found to possess considerable antimicrobial efficacy, highlighting the potential of these heterocyclic frameworks in developing new antimicrobial agents (Abbady, 2014).

Anticancer and Antimicrobial Properties

Another study focused on the synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines, showcasing their application in cancer treatment and microbial inhibition. These compounds were tested against HCT 116 cancer cell line and displayed inhibition activity, with certain derivatives showing IC50 values ranging from 70 to 90 µg/mL. Additionally, the synthesized compounds were screened for antimicrobial activities, indicating their potential as dual-purpose therapeutic agents (Kumar et al., 2019).

Antiviral Activity

In the realm of antiviral research, derivatives of 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione were prepared and assessed for their activity against the hepatitis A virus (HAV). Certain compounds demonstrated promising antiviral activity, with one derivative in particular showing a significant effect on HAV, suggesting the potential of these heterocyclic compounds in developing new antiviral therapies (Shamroukh & Ali, 2008).

Modification for PI3K Inhibition and Reduced Toxicity

Research has also explored the modification of certain heterocyclic compounds for improved anticancer effects and reduced toxicity. For example, replacing the acetamide group in a specific compound with an alkylurea moiety resulted in derivatives that retained antiproliferative activity, inhibited PI3Ks and mTOR, and exhibited dramatically reduced acute oral toxicity. These findings suggest the potential of such modifications in enhancing therapeutic efficacy and safety (Wang et al., 2015).

Insecticidal Applications

Heterocyclic compounds have also been investigated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. The synthesis of novel heterocycles incorporating a thiadiazole moiety demonstrated significant insecticidal activity, offering a potential avenue for developing new pest control agents (Fadda et al., 2017).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S/c1-14-6-8-16(9-7-14)19-10-11-20-25-26-22(28(20)27-19)31-13-21(30)24-18-5-3-4-17(12-18)23-15(2)29/h3-12H,13H2,1-2H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXPIVXFEXCKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)NC(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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